![molecular formula C22H17Cl3N4O B2881140 (1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one CAS No. 860649-35-0](/img/structure/B2881140.png)
(1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one
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Overview
Description
(1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C22H17Cl3N4O and its molecular weight is 459.76. The purity is usually 95%.
BenchChem offers high-quality (1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Antimicrobial Activity
Research involving novel pyridine and fused pyridine derivatives, including those synthesized from precursors with similar complex structures, has demonstrated applications in molecular docking and the evaluation of antimicrobial and antioxidant activities. For instance, a study on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives conducted molecular docking screenings towards specific target proteins. These compounds exhibited moderate to good binding energies, indicating their potential as ligands in drug discovery processes. Furthermore, their antimicrobial and antioxidant properties suggest uses in developing new therapeutic agents (E. M. Flefel et al., 2018).
Anticancer and Antiangiogenic Properties
Pyridazinones, recognized for their versatile scaffold, have been explored for their anticancer, antiangiogenic, and antioxidant properties. A study synthesizing new pyridazinone derivatives highlighted their inhibitory effects on various human cancer cell lines. Compounds from this class demonstrated promising activities, including potential antiangiogenic effects against proangiogenic cytokines involved in tumor progression, indicating their applicability in cancer research and therapy (V. T. Kamble et al., 2015).
Antiviral Activity
The potential for antiviral applications has also been investigated, with studies on pyridazine derivatives, including their synthesis, characterization, and evaluation against viruses like Hepatitis A Virus (HAV). Such research underscores the relevance of these compounds in developing antiviral agents, contributing valuable insights into combating viral infections (E. M. Flefel et al., 2017).
Synthesis and Biological Evaluation
The synthesis of complex heterocyclic compounds, including pyridazin-3-one and related structures, has been extensively studied for their biological activities. These activities span antimicrobial, antifungal, and potential anticancer applications, demonstrating the broad utility of such compounds in medicinal chemistry and pharmaceutical research (Kanubhai D. Katariya et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl3N4O/c23-17-5-1-15(2-6-17)3-9-20(30)11-12-26-28-22-10-8-19(27-29-22)13-16-4-7-18(24)14-21(16)25/h1-12,14,26H,13H2,(H,28,29)/b9-3+,12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUJRTCISGASSC-USEHSTBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CNNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/NNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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